3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C26H23ClN2O4S2 |
|---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-32-20-12-7-15(13-21(20)33-2)19(30)14-34-26-28-24-23(18-5-3-4-6-22(18)35-24)25(31)29(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3 |
InChI Key |
DSDFNEPYXHTVOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Thiophene Precursors with Formamide/Urea
This approach involves reacting thiophene derivatives with formamide or urea under acidic or basic conditions. For example:
-
Reagents : Thiophene-2-carboxamide derivatives, formamide, and ammonium acetate.
-
Conditions : Heating in glacial acetic acid (50–60°C) followed by reflux with ammonium acetate.
-
Mechanism : Cyclocondensation of the carboxamide with formamide or urea forms the pyrimidine ring, while ammonium acetate facilitates dehydration.
Method 2: Microwave-Assisted Cyclization
Microwave irradiation accelerates reaction rates and improves yields compared to conventional heating.
-
Reagents : Thiophene-2-carboxamide derivatives, formamide.
-
Yield : Higher than conventional methods (e.g., 85% vs. 70%).
-
Advantage : Reduced thermal decomposition and faster reaction kinetics.
| Method | Time | Yield | Conditions | Source |
|---|---|---|---|---|
| Conventional | 4–7 h | 70% | Oil bath reflux | |
| Microwave | 16–20 min | 85% | 180 W, solvent-free |
Introduction of the 3-(4-Chlorophenyl) Group
The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Method 3: SNAr Reaction on a Nitro-Substituted Core
If the core contains a nitro group at position 3, it can be reduced to an amine and then substituted with a 4-chlorobenzyl group.
Method 4: Suzuki Coupling
For cores with a bromine at position 3, a Suzuki coupling with 4-chlorophenylboronic acid introduces the substituent.
-
Reagents : Bromobenzothienopyrimidinone, 4-chlorophenylboronic acid, Pd(PPh₃)₄.
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| SNAr | 4-Chlorobenzyl chloride, K₂CO₃ | Benzene, reflux, 6 h | 70–80% | |
| Suzuki | 4-Chlorophenylboronic acid, Pd | DMF/H₂O, 80°C, 12 h | 85–90% |
Alkylation at Position 2: Formation of the Sulfanyl-2-Oxoethyl Linkage
The sulfanyl group at position 2 is introduced via alkylation of a thiolate intermediate with a 2-oxoethyl-3,4-dimethoxyphenyl bromide.
Method 5: Piperidine-Mediated Thiolate Alkylation
A base deprotonates the thiol group, generating a thiolate that attacks an alkyl halide.
Method 6: KOH-Mediated Alkylation in DMF
Potassium hydroxide in polar aprotic solvents enhances thiolate reactivity.
-
Reagents : Benzothienopyrimidinethiol, alkyl bromide, KOH.
Optimized Synthetic Pathway
A proposed optimized route combines efficient core synthesis, Suzuki coupling, and piperidine-mediated alkylation:
-
Core Synthesis : Microwave-assisted cyclization of thiophene-2-carboxamide with formamide (85% yield).
-
Suzuki Coupling : Introduction of 4-chlorophenyl group (85–90% yield).
-
Alkylation : Piperidine-mediated reaction with 2-(3,4-dimethoxyphenyl)-2-oxoethyl bromide (73–88% yield).
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Core cyclization | Microwave, formamide, 180 W | 85% | |
| 2 | Suzuki coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C | 85–90% | |
| 3 | Thiolate alkylation | Piperidine, ethanol, reflux | 73–88% |
Key Challenges and Solutions
Regioselectivity in Alkylation
The thiolate may attack the alkyl halide at unintended positions. Solutions include:
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
- Reduction : Sodium borohydride or lithium aluminum hydride are common reducing agents.
- Substitution : Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Various substituted aromatic compounds.
Scientific Research Applications
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological processes.
- Medicine : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry : Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothieno-pyrimidinone derivatives exhibit diverse biological activities (e.g., antifungal, kinase inhibition) depending on substituent patterns. Below is a systematic comparison with structurally related analogs:
Substituent Variations at Position 3 and Sulfanyl-Linked Groups
Impact of Electron-Donating vs. Electron-Withdrawing Groups
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its biological activity has been investigated in various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of benzothienopyrimidines and features a unique structure that includes:
- A benzothieno moiety
- A pyrimidinone core
- Substituents such as 4-chlorophenyl and 3,4-dimethoxyphenyl groups
The presence of the sulfanyl group further enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in key biological pathways. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory processes.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
Research has indicated that derivatives of benzothienopyrimidines exhibit anticancer activities. The compound's structure suggests it may interfere with cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects on various cancer cell lines. | |
| Indicated potential for chemopreventive effects through enzyme inhibition. |
Antimicrobial Activity
The compound's structural characteristics allow it to exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory cytokine production and inhibit related signaling pathways.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study evaluated the effect of similar benzothienopyrimidine derivatives on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
-
Antimicrobial Assessment :
- In another investigation, the compound was tested against multiple bacterial strains using disk diffusion methods. Results showed zones of inhibition comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.
-
Inflammation Model Studies :
- Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines following induced inflammation, indicating its potential use in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzothieno[2,3-d]pyrimidinone core?
The core structure is typically synthesized via multicomponent reactions or aza-Wittig reactions , leveraging heterocyclic precursors like 3-aminobenzothiophene derivatives. Key steps include:
- Cyclocondensation : Reacting 3-amino-2-mercaptobenzothiophene with ketones or aldehydes under acidic conditions to form the pyrimidinone ring .
- Functionalization : Introducing substituents (e.g., sulfanyl groups) via nucleophilic substitution or thiol-ene click chemistry. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzothieno-pyrimidinone ring, substituent orientation). For example, and used X-ray to confirm dihedral angles between aromatic rings .
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
Advanced: How can contradictory biological activity data across studies be resolved?
Contradictions often arise from substituent variability or assay conditions . Mitigation strategies include:
- SAR analysis : Compare analogs (e.g., shows replacing 4-chlorophenyl with pyridinylmethyl alters antimicrobial potency) .
- Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
- Standardized assays : Replicate studies under identical conditions (e.g., MIC testing against S. aureus ATCC 25923) .
Advanced: What methodologies optimize solubility for in vitro pharmacological testing?
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media to avoid cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., acetamido in ) via esterification or PEGylation .
- Nanoparticle encapsulation : Liposomal formulations improve bioavailability for in vivo models .
Advanced: How to design SAR studies for derivatives targeting kinase inhibition?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkoxy groups, or heteroaromatic rings at positions 2 and 3 .
- Molecular docking : Use AutoDock Vina to predict binding affinity against ATP-binding pockets (e.g., EGFR kinase). highlights the role of sulfanyl groups in hydrogen bonding .
- Enzyme kinetics : Measure IC₅₀ values via fluorescence-based kinase assays to validate computational predictions .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- HepG2 cells : Assess hepatotoxicity via MTT assays after 24–48 hr exposure .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
- Ames test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .
Advanced: How to address low yields in sulfanyl-group functionalization?
- Catalyst optimization : Employ Pd(OAc)₂/Xantphos for cross-coupling reactions, improving yields from ~40% to >70% .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) while maintaining regioselectivity .
- Thiol protection : Use tert-butyl disulfide to prevent oxidation during storage .
Basic: What databases provide reliable physicochemical data for this compound?
- PubChem : CID entries list solubility, logP, and hydrogen-bond donors/acceptors .
- ChemSpider : Aggregates synthetic routes and spectral data from peer-reviewed studies .
- Reaxys : Curates reaction conditions and crystallographic data (e.g., CCDC codes) .
Advanced: How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using recombinant proteins .
- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .
Advanced: What computational tools predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
